molecular formula C11H10F3NO2 B2487807 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1517344-87-4

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2487807
M. Wt: 245.201
InChI Key: KVGQIRCTCZFWNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, including those with trifluoromethyl groups, typically involves C-C bond-forming reactions. A notable method does not require environmentally harmful AlCl₃ or moisture-sensitive acid chloride, suggesting a greener synthesis approach for these compounds. This method has been applied to create anti-cancer agents, highlighting its significance in medicinal chemistry (Rajitha et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this class, such as 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives, is characterized by detailed X-ray diffraction studies. These studies reveal their crystalline structure and the interactions that stabilize these molecules, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding their chemical behavior and reactivity.

Chemical Reactions and Properties

2H-benzo[b][1,4]oxazin-3(4H)-one derivatives undergo various chemical reactions, including those that lead to the synthesis of antimicrobial agents. For example, the Smiles rearrangement has been employed to synthesize benzo[b][1,4]oxazin-3(4H)-one derivatives with antimicrobial activity, indicating the versatility and reactivity of these compounds (Fang et al., 2011).

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antitumor Activities 1,2,3-Triazines, including derivatives like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, demonstrate a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their simple synthesis process, combined with their efficiency, makes them promising scaffolds for antitumor compound development (Cascioferro et al., 2017).

Chemical Reactivity and Synthesis

Reactions with C- and N-Nucleophiles The chemistry of arylmethylidene derivatives, including compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, is complex and versatile. These compounds react with various nucleophilic agents to produce a wide range of compounds, such as amides, pyrrolones, benzofurans, and oxazines. The reaction pathways are influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions (Kamneva et al., 2018).

Environmental and Health Aspects

PFAS Alternatives and Health Risks In the context of environmental safety, compounds like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are being considered as alternatives to per- and polyfluoroalkyl substances (PFASs). However, novel fluorinated alternatives exhibit systemic multiple organ toxicities and are potentially as toxic or even more toxic than the legacy PFASs. This necessitates comprehensive toxicological studies to confirm their long-term usability (Wang et al., 2019).

Plant Defence and Antimicrobial Activities

Benzoxazinoids as Plant Defence Metabolites Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants, like the Poaceae family. These compounds serve as defence against biological threats. The 1,4-benzoxazin-3-one backbone, akin to structures like 2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has been identified as a potential scaffold for designing new antimicrobial compounds, demonstrating significant activity against pathogenic fungi and bacteria (de Bruijn et al., 2018).

Future Directions

The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . The future of trifluoromethylation reactions looks promising, with potential for further improvements in the field .

properties

IUPAC Name

2,2-dimethyl-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-10(2)9(16)15-7-5-6(11(12,13)14)3-4-8(7)17-10/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGQIRCTCZFWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

CAS RN

1517344-87-4
Record name 2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
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